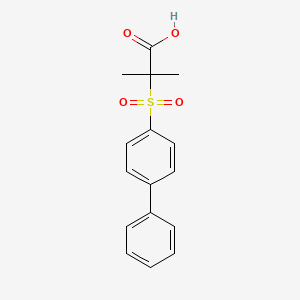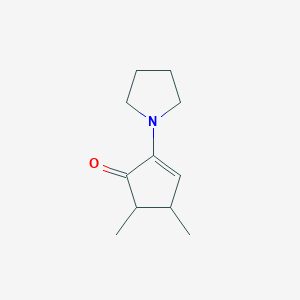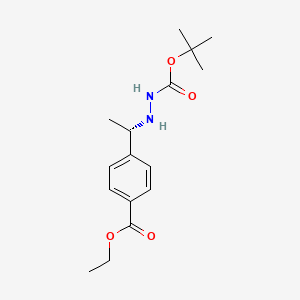
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- is a silicon-based compound characterized by the presence of two silicon atoms bonded to four fluorine atoms and two tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- typically involves the reaction of silicon-based precursors with fluorinating agents under controlled conditions. One common method involves the use of tert-butylsilane and a fluorinating agent such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Silicon dioxide (SiO2) or silanols (R3SiOH).
Reduction: Silanes (R3SiH).
Substitution: Halogenated silanes (R3SiX, where X is a halogen).
Applications De Recherche Scientifique
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential in imaging and diagnostic applications.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can lead to the formation of stable complexes or the release of fluorine atoms, which can participate in further chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl-
- Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetraphenyl-
Uniqueness
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its methyl or phenyl counterparts. The fluorine atoms also enhance the compound’s potential for use in various high-tech applications.
Propriétés
Numéro CAS |
155166-10-2 |
|---|---|
Formule moléculaire |
C8H18F4Si2 |
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
tert-butyl-[tert-butyl(difluoro)silyl]-difluorosilane |
InChI |
InChI=1S/C8H18F4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3 |
Clé InChI |
VRHPGWBLXTZJQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](F)(F)[Si](C(C)(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


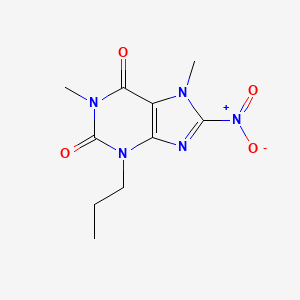
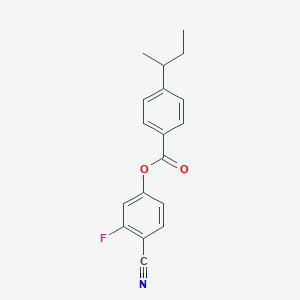
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
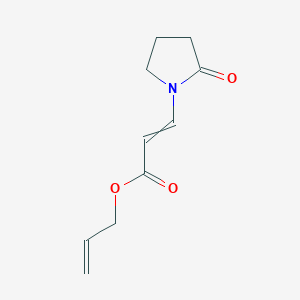
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)


![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)

